Direct Comparison of Physicochemical Properties and LogP with a Closest Regioisomeric Analog
This compound is a positional isomer of 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8), and this difference in substitution pattern leads to a quantifiable change in lipophilicity, a critical determinant of membrane permeability and metabolic profile. The calculated LogP for 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is 4.04 [1], whereas its 4-nitro regioisomer exhibits a lower LogP of 3.22 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.04 |
| Comparator Or Baseline | 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8): LogP = 3.22 |
| Quantified Difference | Δ LogP = +0.82 |
| Conditions | Calculated value from authoritative database |
Why This Matters
The higher LogP value of the target compound directly translates to greater lipophilicity, which can be a decisive factor for procurement when the research goal is to enhance passive membrane diffusion or improve the pharmacokinetic profile of a drug candidate, particularly for targets requiring blood-brain barrier penetration.
- [1] Molbase. (n.d.). 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (104678-93-5) Chemical Properties. Retrieved from https://qiye.molbase.cn/d17603/541829 View Source
